molecular formula C13H28N2S B11465277 Dodecyl carbamimidothioate CAS No. 51253-51-1

Dodecyl carbamimidothioate

Cat. No.: B11465277
CAS No.: 51253-51-1
M. Wt: 244.44 g/mol
InChI Key: KIRRTPIRNCBRPG-UHFFFAOYSA-N
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Description

Dodecyl carbamimidothioate is a sulfur-containing organic compound characterized by a carbamimidothioate functional group (-NHC(=S)NH₂) attached to a dodecyl (C₁₂H₂₅) alkyl chain. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science applications.

Properties

IUPAC Name

dodecyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3,(H3,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRRTPIRNCBRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40275750
Record name dodecyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51253-51-1
Record name dodecyl carbamimidothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40275750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecyl carbamimidothioate typically involves the reaction of dodecylamine with carbon disulfide and an appropriate amine. One common method includes the reaction of dodecylamine with carbon disulfide in the presence of a base such as triethylamine, followed by the addition of an amine like guanidine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: Dodecyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamimidothioate group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can replace the dodecyl group with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield dodecyl sulfoxide or dodecyl sulfone, while reduction can produce dodecyl thiol or dodecylamine .

Scientific Research Applications

Dodecyl carbamimidothioate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dodecyl carbamimidothioate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, this compound can disrupt cell membranes due to its surfactant properties, leading to cell lysis and death .

Comparison with Similar Compounds

Structural and Electronic Differences

Carbamimidothioates vary primarily in alkyl chain length and substituent bulkiness, which influence their electronic and steric profiles:

  • Methyl carbamimidothioate (C₁ chain) exhibits shorter bond lengths (C-N: ~1.3 Å, C-S: ~1.8 Å) due to sp² hybridization and π-conjugation with aromatic rings, as observed in crystallographic studies .
Table 1: Structural and Electronic Comparison
Compound Alkyl Chain Length Bond Length (C-N, Å) Bond Length (C-S, Å) Hybridization
Methyl carbamimidothioate 1 1.30 1.80 sp²
Heptyl carbamimidothioate 7 1.31 1.81 sp²
Dodecyl carbamimidothioate 12 1.32 (inferred) 1.82 (inferred) sp²

Physicochemical Properties

  • Solubility : Methyl and ethyl derivatives are water-miscible, whereas this compound is likely insoluble in aqueous media, forming micelles or requiring organic solvents .
  • Crystallization : Sodium dodecyl sulfate (SDS) analogs demonstrate that longer alkyl chains promote micellar crystallization with distinct morphologies (e.g., hexagonal vs. elliptical crystals) . This suggests this compound may exhibit similar crystallization behavior.
Table 3: Physicochemical Properties
Compound Solubility in Water Melting Point (°C) Crystallization Behavior
Methyl carbamimidothioate High 120–125 Amorphous
This compound Low 80–85 (predicted) Hexagonal/Elliptical

Q & A

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis/purification, PPE (nitrile gloves, lab coats), and SDS-reviewed protocols for spill management. Install eyewash stations and ensure waste disposal complies with local regulations (e.g., halogenated solvent segregation) .

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